Adamantanyl 4-(methylsulfonyl)piperazinyl ketone
Overview
Description
Adamantanyl 4-(methylsulfonyl)piperazinyl ketone is a compound that combines the unique structural features of adamantane, piperazine, and a ketone group. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a versatile heterocyclic compound often used in pharmaceuticals. The methylsulfonyl group adds further chemical diversity, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(methylsulfonyl)piperazinyl ketone typically involves multiple steps:
Formation of Adamantanyl Ketone: The initial step involves the formation of an adamantanyl ketone.
Introduction of Piperazine: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the adamantanyl ketone reacts with piperazine under basic conditions.
Addition of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-(methylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Adamantanyl carboxylic acid derivatives.
Reduction: Adamantanyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Adamantanyl 4-(methylsulfonyl)piperazinyl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Adamantanyl 4-(methylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the piperazine ring can interact with various biological receptors. The methylsulfonyl group can enhance the compound’s solubility and bioavailability. Together, these features allow the compound to modulate specific pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Known for their stability and use in antiviral drugs.
Piperazine derivatives: Widely used in pharmaceuticals for their versatility.
Ketone-containing compounds: Common in various chemical reactions and as intermediates in organic synthesis.
Uniqueness
Adamantanyl 4-(methylsulfonyl)piperazinyl ketone is unique due to the combination of these three distinct moieties, which confer a range of chemical and biological properties
Properties
IUPAC Name |
1-adamantyl-(4-methylsulfonylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)18-4-2-17(3-5-18)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNFIGBYEDHKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.